molecular formula C13H22 B3363802 1,2,3,4-Tetraethylcyclopenta-1,3-diene CAS No. 10515-15-8

1,2,3,4-Tetraethylcyclopenta-1,3-diene

Cat. No.: B3363802
CAS No.: 10515-15-8
M. Wt: 178.31 g/mol
InChI Key: MBRJEKTWCTVQKS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraethylcyclopenta-1,3-diene is an organic compound with the molecular formula C13H22. It is a derivative of cyclopentadiene, where four ethyl groups are substituted at the 1, 2, 3, and 4 positions of the cyclopentadiene ring.

Preparation Methods

The synthesis of 1,2,3,4-Tetraethylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method includes the reaction of cyclopentadiene with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through a series of steps involving the formation of intermediate compounds, which are then further reacted to yield the desired tetraethyl-substituted product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2,3,4-Tetraethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in alkanes .

Scientific Research Applications

1,2,3,4-Tetraethylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4-Tetraethylcyclopenta-1,3-diene exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. The electron-rich nature of the diene allows it to react with electron-deficient dienophiles, leading to the formation of cyclic compounds .

Comparison with Similar Compounds

1,2,3,4-Tetraethylcyclopenta-1,3-diene can be compared with other substituted cyclopentadienes such as:

These comparisons highlight the unique properties of this compound, particularly its balance of steric and electronic effects, which make it valuable in various applications.

Properties

IUPAC Name

1,2,3,4-tetraethylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-5-10-9-11(6-2)13(8-4)12(10)7-3/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRJEKTWCTVQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C1)CC)CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560014
Record name 1,2,3,4-Tetraethylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10515-15-8
Record name 1,2,3,4-Tetraethylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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